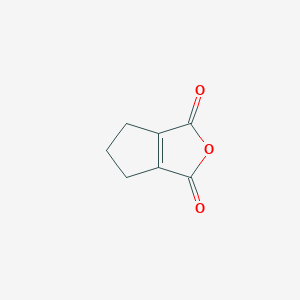

1-Cyclopentene-1,2-dicarboxylic anhydride

Descripción

Contextual Significance of Cyclic Anhydrides in Contemporary Chemical Research

Cyclic anhydrides are a cornerstone of modern organic synthesis, valued for their reactivity and versatility as building blocks. These compounds, characterized by a ring structure containing the anhydride (B1165640) functional group (-C(O)OC(O)-), are pivotal intermediates in the synthesis of a wide range of more complex molecules. Their utility stems from the strained nature of the anhydride ring, which makes them susceptible to ring-opening reactions with a variety of nucleophiles, including alcohols, amines, and thiols. This reactivity allows for the controlled introduction of dicarboxylic acid functionalities into a molecule, a key step in the production of polymers, resins, and pharmaceuticals.

In contemporary research, cyclic anhydrides are particularly prominent in the field of polymer chemistry. The ring-opening polymerization of cyclic anhydrides with epoxides is a well-established method for producing polyesters, materials with widespread applications. oregonstate.edu Furthermore, the pH-dependent reactivity of cyclic anhydrides has made them valuable tools in the development of "smart" drug delivery systems and for bioconjugation, where they are used to link molecules to carriers. nih.gov The ability to tune the physical and chemical properties of the resulting products by modifying the structure of the cyclic anhydride has fueled ongoing research into novel anhydride derivatives.

Overview of 1-Cyclopentene-1,2-dicarboxylic Anhydride's Position within Dicarboxylic Anhydride Chemistry

Within the diverse family of dicarboxylic anhydrides, this compound holds a unique position. Its structure, which features a five-membered cyclopentene (B43876) ring fused to the anhydride ring, imparts specific chemical properties and reactivity. The presence of the double bond in the cyclopentene ring offers a site for further functionalization, expanding its synthetic potential beyond that of its saturated counterparts.

This compound is a valuable dienophile in the Diels-Alder reaction, a powerful tool in organic synthesis for the formation of cyclic systems. acs.org The reactivity of the anhydride group allows for its participation in various nucleophilic acyl substitution reactions, leading to the formation of esters, amides, and other carboxylic acid derivatives. libretexts.org These reactions are fundamental in creating a diverse array of molecules with potential applications in materials science and as chemical intermediates. The combination of the reactive anhydride and the functionalizable alkene within a compact cyclic framework makes this compound a versatile and studied compound in the realm of dicarboxylic anhydride chemistry.

Historical Development of Research on Cyclopentene Dicarboxylic Acid Derivatives

The scientific inquiry into cyclopentane (B165970) and cyclopentene dicarboxylic acid derivatives has a history stretching back over a century. Early investigations in the late 19th and early 20th centuries were foundational, with chemists like William Henry Perkin Jr. exploring the synthesis of cyclic compounds. His work in 1887 on the synthesis of trans-cyclopentane-1,2-dicarboxylic acid from diethyl malonate marked a significant early contribution to the field. oregonstate.edu Subsequent research in the mid-20th century further expanded the synthetic toolbox for accessing these cyclopentane rings.

A pivotal moment in the history of cyclic compound synthesis, including cyclopentene derivatives, was the discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950. nih.gov This reaction provided a reliable method for constructing six-membered rings and could be adapted to synthesize cyclic anhydrides. The reaction of a conjugated diene with maleic anhydride, a simple cyclic anhydride, is a classic example that laid the groundwork for the synthesis of more complex structures, including those with cyclopentene frameworks. cerritos.edu

Research from the mid-20th century onwards saw the development of various synthetic routes to cyclopentane and cyclopentene dicarboxylic acids and their derivatives. For instance, studies in the 1950s explored the synthesis of isomeric 3-(4-phenoxybutyl)-cyclopentane-1,2-dicarboxylic acids. acs.org The hydrogenation of 1-cyclopentene-1,2-dicarboxylic acid to yield cis-1,2-cyclopentanedicarboxylic acid has also been a subject of study, demonstrating the relationship between the unsaturated and saturated derivatives. researchgate.net More recent research has focused on developing more efficient and stereoselective methods for the synthesis of these compounds, often employing advanced catalytic systems. The historical progression of this research highlights a continuous effort to understand and control the synthesis and reactivity of this important class of molecules.

Compound Information Table

| Compound Name | Synonyms | Molecular Formula |

| This compound | 5,6-dihydro-1H-cyclopenta[c]furan-1,3(4H)-dione | C₇H₆O₃ |

| cis-1,2-Cyclopentanedicarboxylic acid | - | C₇H₁₀O₄ |

| trans-Cyclopentane-1,2-dicarboxylic acid | - | C₇H₁₀O₄ |

| Maleic anhydride | 2,5-Furandione | C₄H₂O₃ |

| Diethyl malonate | Malonic acid diethyl ester | C₇H₁₂O₄ |

Physicochemical Data of this compound

| Property | Value |

| CAS Number | 3205-94-5 miracosta.edu |

| Molecular Weight | 138.12 g/mol miracosta.edu |

| Melting Point | 42-45 °C (lit.) miracosta.edu |

| Boiling Point | 133-135 °C/10 mmHg (lit.) miracosta.edu |

| Refractive Index | n20/D 1.4978 (lit.) miracosta.edu |

| Form | Solid miracosta.edu |

Structure

3D Structure

Propiedades

IUPAC Name |

5,6-dihydro-4H-cyclopenta[c]furan-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3/c8-6-4-2-1-3-5(4)7(9)10-6/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBPFLCLIBNHQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315061 | |

| Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3205-94-5 | |

| Record name | 3205-94-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291644 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Cyclopentene-1,2-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,3H,4H,5H,6H-cyclopenta[c]furan-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Studies and Reaction Pathways of 1 Cyclopentene 1,2 Dicarboxylic Anhydride

Nucleophilic Acyl Substitution Reactions of the Anhydride (B1165640) Moiety

Nucleophilic acyl substitution is a characteristic reaction of carboxylic acid derivatives, including cyclic anhydrides. uomustansiriyah.edu.iq The general mechanism involves a two-step process: nucleophilic addition to a carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to reform the carbonyl double bond. openstax.orgyoutube.com In the case of a cyclic anhydride, the leaving group is part of the ring itself, resulting in a ring-opened product. youtube.com

The hydrolysis of 1-Cyclopentene-1,2-dicarboxylic anhydride involves the cleavage of the anhydride ring by water. This reaction can proceed under neutral, acidic, or basic conditions, though it is typically accelerated by acid or base catalysis.

Under neutral or acidic conditions, a water molecule acts as the nucleophile, attacking one of the carbonyl carbons. This leads to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of the carboxylate group result in the opening of the ring to form 1-Cyclopentene-1,2-dicarboxylic acid . sigmaaldrich.com The mechanism is analogous to the hydrolysis of other cyclic anhydrides, such as naphthalic anhydrides, where water adds across the acyl-oxygen bond. rsc.org In some cases involving related compounds, hydrolysis can be carried out at elevated temperatures in the presence of strong acids like sulfuric or hydrochloric acid to ensure complete conversion. google.com

The reaction of this compound with primary or secondary amines is a robust method for synthesizing amide derivatives. The reaction pathway typically begins with the nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride. youtube.com

This initial attack forms a tetrahedral intermediate which then collapses, cleaving the anhydride ring to yield an amide-carboxylic acid intermediate. This open-chain product contains both an amide and a carboxylic acid functional group. Often, this intermediate is stable and can be isolated. However, upon heating or treatment with dehydrating agents, the intra-molecular carboxylic acid can react with the amide, eliminating a molecule of water to form a new five-membered ring, resulting in a cyclic imide (specifically, a derivative of 1-cyclopentene-1,2-dicarboximide). nih.govresearchgate.net This two-step process is a common route for synthesizing cyclic imides from their corresponding anhydrides. google.com The reaction with ammonia (B1221849) would ultimately yield 1,2-cyclopentane dicarboximide. google.com

| Reactant | Intermediate Product | Final Product (with heating) |

|---|---|---|

| This compound + Primary Amine (R-NH₂) | Amide-Carboxylic Acid | N-substituted-1-cyclopentene-1,2-dicarboximide |

Esterification of this compound occurs when it reacts with an alcohol. Similar to hydrolysis and amidation, the mechanism is a nucleophilic acyl substitution. The alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl carbon. youtube.com

This addition leads to a tetrahedral intermediate. The ring opens as the carboxylate portion serves as the leaving group, resulting in the formation of a monoester derivative of 1-cyclopentene-1,2-dicarboxylic acid . uomustansiriyah.edu.iq This product has one ester group and one carboxylic acid group. The reaction is often performed in the presence of a base, such as pyridine, to neutralize the acidic carboxylic acid product, or it can be catalyzed by acid. This process is analogous to the reaction of other acid anhydrides with alcohols to yield esters. uomustansiriyah.edu.iqorganic-chemistry.org

Ring-Opening Reactions and Polymerization Mechanisms

Beyond simple nucleophilic attack by small molecules, this compound can act as a monomer in polymerization reactions. Specifically, it participates in ring-opening copolymerization, a process that creates polyesters.

Controlled Ring-Opening Copolymerization (ROCOP) is a powerful technique for synthesizing polyesters with well-defined structures. In this process, this compound can be copolymerized with a cyclic ether, typically an epoxide. These reactions are mediated by catalysts, often metal-based complexes. rsc.org

The mechanism generally involves the coordination of both the anhydride and the epoxide to the metal center of the catalyst. The polymerization proceeds through the alternating insertion of the two different monomers into the growing polymer chain. For instance, a catalyst might first initiate ring-opening of the epoxide, creating a metal alkoxide. This alkoxide then attacks the carbonyl carbon of the anhydride, opening its ring and forming an ester linkage. The resulting carboxylate end of the chain can then react with another epoxide molecule, regenerating the alkoxide and continuing the cycle. This alternating insertion leads to a perfectly or highly alternating polyester (B1180765) structure. rsc.orgmdpi.com Catalysts based on chromium and zinc have proven effective for the ROCOP of various epoxides and cyclic anhydrides. rsc.orgmdpi.com

| Catalyst System | Monomers | Resulting Polymer | Key Findings |

|---|---|---|---|

| Chromium-amino triphenolate complex / PPNCl | Cyclohexene oxide, Phthalic anhydride | Alternating Polyester | Produces perfectly alternating polyesters with high selectivity (>99% ester linkages) and controlled molecular weights. rsc.org |

| Amido-oxazolinate zinc complex | Styrene oxide, Maleic anhydride | Unsaturated Polyester | Catalyst is active for producing unsaturated polyesters; reactivity depends on the electronic and steric features of the epoxide. mdpi.com |

The scope of ring-opening polymerization can be expanded to include a third monomer in a process called terpolymerization. Cyclic anhydrides like this compound can be incorporated into terpolymers, for example, with an epoxide and carbon dioxide (CO₂), or with two different epoxides. nih.gov

The mechanism of terpolymerization is significantly more complex as the catalyst must select between three different monomers. The outcome—whether a random, block, or gradient terpolymer is formed—depends on the catalyst's selectivity and the relative reactivities of the monomers. mdpi.com For instance, in a one-pot reaction with an anhydride, an epoxide, and CO₂, a catalyst might preferentially create a polyester block followed by a polycarbonate block, or it might incorporate the monomers randomly. nih.gov Kinetic studies of such systems are crucial to understanding the product-determining steps and controlling the final polymer architecture. nih.gov The introduction of a cyclic anhydride into an epoxide/CO₂ copolymerization can enhance the thermal and mechanical properties of the resulting material.

Decarboxylation Pathways of Cyclopentene (B43876) Dicarboxylic Acid Derivatives

The loss of carbon dioxide (CO2) from cyclopentene dicarboxylic acids is a key transformation that proceeds through specific, well-defined mechanistic pathways. These reactions are often facilitated by heat and the presence of a carbonyl group beta to the carboxylic acid being eliminated. masterorganicchemistry.comkhanacademy.org

The decarboxylation of β-carbonyl carboxylic acids, including derivatives of cyclopentene dicarboxylic acid, typically occurs through a concerted mechanism. masterorganicchemistry.com This process involves a cyclic transition state where multiple bonds are formed and broken simultaneously. youtube.com Computational studies on 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid have identified a six-membered ring transition state. acs.orgresearchgate.net In this transition state, the breaking of the C-C bond and the formation of an O-H bond occur in a single, coordinated step. acs.orgresearchgate.net This pathway leads to the formation of an enol intermediate, which then tautomerizes to the more stable keto form of the final product. masterorganicchemistry.comyoutube.com The concerted nature of this mechanism is supported by experiments showing that the reaction rates are largely insensitive to solvent polarity, which is characteristic of a reaction proceeding through a non-polar cyclic transition state. masterorganicchemistry.com

Substituents on the cyclopentene ring can influence the rate and outcome of decarboxylation reactions. The steric bulk of a substituent can affect the relative stability of the possible transition states and products, thereby directing the stereochemistry of the reaction. acs.org In the case of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, the steric hindrance caused by the phenyl group is a key factor in favoring the formation of the trans product. acs.org

Beyond steric effects, electronic effects of substituents can also play a role. In related cyclopentadiene (B3395910) systems, substituents at the 5-position have been shown to tune Diels-Alder reaction rates through hyperconjugative aromaticity or antiaromaticity, demonstrating that electronic factors can significantly alter the reactivity of the ring system. nih.gov While specific kinetic data for a wide range of substituted cyclopentene dicarboxylic acids are limited, the principles of steric and electronic influence are fundamental to predicting their reactivity in decarboxylation reactions. acs.orgnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Phenylcyclopent-3-ene-1,1-dicarboxylic acid |

| 2-Phenylcyclopent-3-ene carboxylic acid |

| Acetic acid |

| Carbon dioxide |

| Enol |

| Fumaric acid |

| Maleic acid |

Derivatization Strategies for Analytical and Synthetic Applications

Derivatization for Enhanced Chromatographic and Spectrometric Detection

Direct analysis of acidic and polar compounds like 1-Cyclopentene-1,2-dicarboxylic anhydride (B1165640) (after hydrolysis to its diacid form) can be challenging due to poor ionization efficiency and chromatographic retention. Chemical derivatization is a key strategy to overcome these limitations by converting the analyte into a form that is more suitable for analysis by mass spectrometry and gas chromatography.

For sensitive detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), particularly in biological samples where concentrations are low, charge-reversal derivatization is an effective technique. Dicarboxylic acids, which are the hydrolysis product of the anhydride, typically have low ionization efficiency. longdom.orgresearchgate.net This derivatization strategy reverses the polarity of the carboxyl groups from negative to positive, significantly enhancing detection sensitivity in positive ion electrospray ionization (ESI) mode. longdom.org

A common reagent used for this purpose is Dimethylaminophenacyl Bromide (DmPABr). longdom.org The reaction mechanism involves the nucleophilic attack of the carboxylate groups on the electrophilic center of the DmPABr molecule. This process is typically facilitated by a base catalyst, such as N,N-Diisopropylethylamine (DIPEA). longdom.org The result is the formation of an ester derivative with a readily ionizable tertiary amine group, which provides a positive charge. This modification not only improves ionization but also enhances the chromatographic separation on reverse-phase columns by adding a bulky, non-polar phenyl ring moiety. longdom.org The derivatized dicarboxylic acids produce distinct precursor and fragment ions, allowing for specific and sensitive quantification using Multiple Reaction Monitoring (MRM). longdom.org

Table 1: Charge-Reversal Derivatization Summary

| Parameter | Description |

|---|---|

| Objective | Enhance detection sensitivity for dicarboxylic acids in LC-MS/MS. longdom.org |

| Mechanism | Reverses the polarity of carboxyl groups from negative to positive. longdom.org |

| Typical Reagent | Dimethylaminophenacyl Bromide (DmPABr). longdom.org |

| Catalyst | N,N-Diisopropylethylamine (DIPEA). longdom.org |

| Benefits | - Improved ionization in positive ESI mode.

|

To specifically quantify the anhydride form in the presence of its corresponding dicarboxylic acid, derivatization with an amine is a common approach. Cyclic anhydrides readily react with primary and secondary amines to form an amide and a carboxylic acid. This reaction is typically rapid and occurs under mild conditions.

Using an amine such as Di-n-butylamine, 1-Cyclopentene-1,2-dicarboxylic anhydride undergoes ring-opening to yield a mono-amide derivative. This derivative can then be further derivatized (e.g., by esterification of the remaining carboxylic acid group) or analyzed directly. The resulting amide is less polar and more volatile than the original diacid, making it suitable for analysis by Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS). nih.gov The choice of amine and the specific reaction conditions can be optimized to ensure complete and selective derivatization of the anhydride.

Gas chromatography requires analytes to be volatile and thermally stable. Carboxylic acids, including the diacid form of this compound, are often non-volatile and can exhibit poor peak shape due to their polarity. researchgate.net Esterification is a fundamental derivatization technique used to convert carboxylic acids into their corresponding esters, which are significantly more volatile and suitable for GC analysis. sigmaaldrich.comresearchgate.net

The process involves reacting the analyte with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of an acid catalyst. youtube.com For anhydrides, the alcohol first reacts to open the ring, forming a monoester. A second esterification step is then required to convert the remaining carboxylic acid group into a diester. This two-step process ensures that both carboxyl groups are derivatized, leading to a neutral, volatile compound that can be easily separated and quantified by GC-MS. sigmaaldrich.com The resulting mass spectra of the ester derivatives provide clear fragmentation patterns for identification.

Functional Group Transformations for Novel Compound Synthesis

The structure of this compound, featuring a rigid five-membered ring and reactive anhydride functionality, makes it an attractive starting material, or scaffold, for synthesizing more complex molecules with specific three-dimensional structures and biological functions.

Proline is a unique proteinogenic amino acid with a cyclic structure that introduces conformational constraints into peptide chains. sigmaaldrich.com Molecules that mimic the rigid structure of proline are valuable tools in medicinal chemistry for designing peptides with enhanced stability or specific biological activities. sigmaaldrich.com The rigid cyclopentene (B43876) ring of this compound serves as an excellent template for creating such proline mimetics. nih.gov

By reacting the anhydride with various nucleophiles, the ring can be opened and subsequently re-closed with the incorporation of a nitrogen atom to form a pyrrolidine (B122466) ring, which is the core structure of proline. beilstein-journals.org This approach allows for the synthesis of substituted proline derivatives where the substituents are precisely positioned on the cyclopentane (B165970) scaffold, mimicking the spatial arrangement of functionally important groups. These mimetics are used to study peptide conformation and to develop novel therapeutic agents. sigmaaldrich.comacs.org

A scaffold in medicinal chemistry refers to a core molecular framework upon which various functional groups can be built to create a library of compounds with diverse biological activities. This compound is an ideal scaffold due to its defined stereochemistry and reactive handles.

Its derivatives have been used to create rigid structures that can act as inhibitors for enzymes like thrombin. For instance, cyclopentane-1,2-dicarboxylic acid has been used as a proline isostere in the P2 position of nonpeptidic thrombin inhibitors. The cyclopentane ring provides a conformationally restricted template that can be functionalized with lipophilic amines to optimize binding to the enzyme's active site. The defined structure of the scaffold is crucial for achieving potent and selective biological activity.

Computational and Theoretical Chemistry Investigations of 1 Cyclopentene 1,2 Dicarboxylic Anhydride Systems

Quantum Mechanical Studies of Reaction Pathways and Energy Barriers

Quantum mechanical methods are fundamental to mapping the potential energy surface of a chemical reaction. These studies allow chemists to model the journey from reactants to products, identifying key intermediates and the energy required to overcome reaction barriers. For a system involving 1-Cyclopentene-1,2-dicarboxylic anhydride (B1165640), such studies would elucidate the mechanisms of its characteristic reactions, like cycloadditions or ring-opening.

A transition state (TS) represents the highest energy point along a reaction coordinate, a fleeting molecular arrangement that is neither reactant nor product. Characterizing the TS is crucial for understanding reaction kinetics. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency. The analysis of this frequency's corresponding normal mode confirms that the structure indeed connects the desired reactants and products.

In a study on the decarboxylation of a related compound, 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, researchers used ab initio calculations to locate and characterize the transition states for the reaction. researchgate.net The transition states were identified by the presence of an imaginary frequency, and analysis of the normal mode confirmed a concerted mechanism involving the breaking of a C-C bond and the formation of an O-H bond within a six-membered ring structure. researchgate.net This type of analysis would be directly applicable to studying reactions of 1-Cyclopentene-1,2-dicarboxylic anhydride.

Table 1: Illustrative Transition State Parameters for a Cyclopentene (B43876) Derivative Reaction This table presents conceptual data based on findings for analogous systems to illustrate how transition state characterization is performed.

| Parameter | Value | Description |

|---|---|---|

| Method | B3LYP/6-31G | Level of theory used for calculation. |

| Imaginary Frequency | -1500 cm⁻¹ | The single imaginary frequency identifying the structure as a true transition state. |

| Key Bond Distances | C-C: 2.1 Å, O-H: 1.6 Å | Elongated breaking bonds and shortened forming bonds relative to stable molecules. |

For instance, in a theoretical study on the hydrogenation of disubstituted cyclopentenes using DFT, the energetic parameters for the reaction pathway were calculated. jmaterenvironsci.com Similarly, the study on decarboxylation of a cyclopentene dicarboxylic acid derivative found that the energy difference between two potential reactant conformations was small (1.1 kcal/mol), as was the difference between their respective transition states. researchgate.net However, the energy difference between the final products was much larger (7.39 kcal/mol), indicating that the reaction's stereochemical outcome is determined by the relative stability of the products. researchgate.net

Table 2: Example Energetic Profile Data for a Key Transformation of a Cyclopentene System Data is conceptual and derived from analogous reactions to illustrate the principles.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.5 |

| Intermediate | -5.2 |

| Transition State 2 (TS2) | +21.8 |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost. jmaterenvironsci.com DFT methods are used to investigate the electronic structure of molecules, making them ideal for elucidating complex reaction mechanisms, including those involving this compound.

Reactions are typically run in a solvent, which can significantly influence reaction rates and pathways. Computational models can account for these effects. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, capturing bulk electrostatic interactions.

A DFT study on complexation reactions of various dicarboxylic acids investigated the effect of solvent nature on activation barriers. researchgate.net Using models like CPCM, the study analyzed how the energy parameters changed in solvents of different polarities, such as toluene and tetrahydrofuran. researchgate.net Such an approach for this compound could reveal, for example, how polar solvents might stabilize a charged transition state, thereby accelerating a reaction.

Many chemical reactions can produce multiple stereoisomers. DFT calculations are highly effective at predicting which isomer will be favored by comparing the energies of the different transition states leading to each product. The pathway with the lower activation energy will be kinetically favored.

In the decarboxylation of 2-phenylcyclopent-3-ene-1,1-dicarboxylic acid, the stereochemistry of the product was determined by comparing the relative stabilities of the transition states and the final products. researchgate.net The calculations found that the trans isomer was favored due to reduced steric hindrance compared to the cis isomer, a prediction that aligned with experimental observations. researchgate.net This demonstrates how DFT can be a powerful predictive tool for understanding and controlling the stereochemical outcome of reactions involving cyclic compounds like this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the interacting HOMO and LUMO is a key indicator of reactivity; a smaller gap implies a more favorable interaction and a faster reaction.

FMO theory is exceptionally useful for analyzing pericyclic reactions, such as the Diels-Alder reaction, a common transformation for anhydrides. In the classic example of the reaction between cyclopentadiene (B3395910) and maleic anhydride (a close structural analog of this compound), the reaction is controlled by the interaction between the HOMO of the diene (cyclopentadiene) and the LUMO of the dienophile (maleic anhydride). scribd.com FMO analysis correctly predicts that this reaction is thermally allowed and also explains the preference for the endo product, which is stabilized by secondary orbital interactions in the transition state. scribd.com

Table 3: Illustrative FMO Data for a Diels-Alder Reaction This table uses a representative system to explain how FMO theory is applied.

| Molecule | Orbital | Energy (eV) | Role |

|---|---|---|---|

| Diene (e.g., Cyclopentadiene) | HOMO | -8.6 | Nucleophile |

| Diene (e.g., Cyclopentadiene) | LUMO | +2.1 | - |

| Dienophile (e.g., Maleic Anhydride) | HOMO | -11.5 | - |

| Dienophile (e.g., Maleic Anhydride) | LUMO | -1.5 | Electrophile |

| Interaction | ΔE (LUMOdienophile - HOMOdiene) | 7.1 eV | Governing Interaction |

Advanced Computational Models for Molecular Interactions (e.g., Activation Strain Model, Energy Decomposition Analysis)

In the realm of computational and theoretical chemistry, understanding the underlying factors that govern chemical reactivity and molecular interactions is paramount. For systems involving this compound, advanced computational models such as the Activation Strain Model (ASM) and Energy Decomposition Analysis (EDA) provide profound insights into reaction mechanisms and selectivity. These methods move beyond simple frontier molecular orbital theory to offer a more detailed and quantitative picture of the forces at play during a chemical transformation.

The Activation Strain Model, also known as the Distortion/Interaction Model, is a powerful tool for analyzing the activation barriers of chemical reactions. nih.govnih.gov The model dissects the potential energy surface along the reaction coordinate into two key components: the activation strain (ΔE_strain) and the interaction energy (ΔE_int). nih.gov

Activation Strain (ΔE_strain): This component represents the energy required to distort the reactants from their ground-state geometries to the geometries they adopt at any given point along the reaction coordinate, including the transition state. nih.govnih.gov This term is invariably positive (destabilizing) as it involves moving the reactants to higher-energy conformations.

Interaction Energy (ΔE_int): This component describes the interaction between the distorted reactant molecules. It includes all stabilizing interactions, such as the formation of new bonds and electrostatic interactions.

The interplay between the destabilizing strain and the stabilizing interaction dictates the height of the activation barrier. The transition state is located at the point along the reaction coordinate where the stabilizing interaction energy begins to overcome the destabilizing activation strain.

To further elucidate the nature of the interaction energy, Energy Decomposition Analysis (EDA) is often employed in conjunction with the ASM. EDA partitions the interaction energy into distinct, chemically meaningful terms:

Electrostatic Interaction (ΔV_elstat): This term accounts for the classical electrostatic (Coulombic) attraction or repulsion between the unperturbed charge distributions of the distorted reactants.

Pauli Repulsion (ΔE_Pauli): This destabilizing term arises from the quantum mechanical repulsion between electrons of the same spin when the electron clouds of the reactants overlap. It is a consequence of the Pauli exclusion principle.

Orbital Interaction (ΔE_oi): This stabilizing term represents the interactions between the occupied and unoccupied molecular orbitals of the reactants, leading to charge transfer and the formation of new chemical bonds.

For instance, in a hypothetical Diels-Alder reaction where this compound acts as a dienophile, the ASM could be used to analyze the factors controlling the reaction barrier and the endo/exo selectivity.

Table 1: Illustrative Activation Strain Analysis for a Hypothetical Diels-Alder Reaction

| Parameter | Endo Pathway (kcal/mol) | Exo Pathway (kcal/mol) |

| Activation Energy (ΔE‡) | 15.0 | 16.5 |

| Activation Strain (ΔE_strain‡) | 25.0 | 24.0 |

| Interaction Energy (ΔE_int‡) | -10.0 | -7.5 |

Note: The data in this table is hypothetical and serves to illustrate the typical outputs of an Activation Strain Analysis.

In this illustrative example, the endo pathway is favored due to a more stabilizing interaction energy at the transition state, which is strong enough to overcome the slightly higher activation strain compared to the exo pathway.

Further insight can be gained by applying Energy Decomposition Analysis to the interaction energy term.

Table 2: Illustrative Energy Decomposition Analysis of the Interaction Energy at the Transition State

| Interaction Energy Component | Endo Pathway (kcal/mol) | Exo Pathway (kcal/mol) |

| Electrostatic Interaction (ΔV_elstat) | -18.0 | -16.0 |

| Pauli Repulsion (ΔE_Pauli) | 30.0 | 28.5 |

| Orbital Interaction (ΔE_oi) | -22.0 | -20.0 |

| Total Interaction Energy (ΔE_int‡) | -10.0 | -7.5 |

Note: The data in this table is hypothetical and based on trends observed in analogous systems.

The EDA results would likely show that the preference for the endo adduct originates from more favorable orbital interactions, which are often associated with secondary orbital interactions between the developing pi-system of the diene and the anhydride moiety of this compound. These stabilizing secondary interactions are geometrically more favorable in the endo transition state.

By employing these advanced computational models, researchers can gain a detailed and quantitative understanding of the molecular interactions that govern the reactivity of this compound. This knowledge is crucial for predicting reaction outcomes, designing more efficient synthetic routes, and developing novel applications for this versatile chemical compound.

Advanced Analytical Techniques for Characterization and Quantitative Analysis of 1 Cyclopentene 1,2 Dicarboxylic Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the carbon-hydrogen framework and the connectivity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental method for determining the structure of organic compounds. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

For 1-Cyclopentene-1,2-dicarboxylic anhydride (B1165640), the ¹H NMR spectrum reveals characteristic signals corresponding to the protons in the cyclopentene (B43876) ring. Research findings have reported specific chemical shifts and coupling constants when the spectrum is recorded in a solvent like deuterated chloroform (B151607) (CDCl₃). rsc.org The protons on the double bond and the aliphatic chain exhibit distinct resonances. For instance, in a related synthesis, the protons of a dicarboximide derivative showed signals around 6.29 ppm for the olefinic protons and various multiplets for the aliphatic protons between 1.20 and 3.50 ppm. rsc.org The integration of these signals corresponds to the number of protons, while the splitting patterns (e.g., singlet, doublet, triplet, multiplet) arise from spin-spin coupling with neighboring protons, helping to establish the connectivity within the molecule.

Table 1: Representative ¹H NMR Data for a Derivative Related to 1-Cyclopentene-1,2-dicarboxylic Anhydride in CDCl₃ This table presents data for a structurally similar compound, M1, as detailed in the source. rsc.org

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 6.29 | t | 1.87 | 2H (olefinic) |

| 3.50-3.42 | m | - | 2H |

| 3.29-3.26 | m | - | 2H |

| 2.67 | d | 1.36 | 2H |

| 1.60-1.48 | m | - | 2H |

| 1.35-1.20 | m | - | 8H |

| 0.92-0.82 | m | - | 3H |

Source: The Royal Society of Chemistry rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shifts in ¹³C NMR are indicative of the carbon's hybridization (sp³, sp², sp) and its electronic environment. For anhydride compounds, the carbonyl carbons are particularly deshielded and appear at high chemical shifts, typically in the range of 165-180 ppm. rsc.orgwisc.edu

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all proton and carbon signals. sfu.ca

COSY spectra show correlations between protons that are coupled to each other, helping to trace out the spin systems within the molecule. sfu.ca

HSQC spectra correlate directly bonded proton and carbon atoms. sfu.ca

HMBC spectra reveal correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms. sfu.ca

Table 2: Representative ¹³C NMR Data for a Derivative Related to this compound in CDCl₃ This table presents data for a structurally similar compound, M1, as detailed in the source. rsc.org

| Chemical Shift (δ) ppm | Assignment |

| 178.33 | Carbonyl (C=O) |

| 138.04 | Olefinic Carbon |

| 48.01 | Aliphatic Carbon |

| 45.38 | Aliphatic Carbon |

| 42.92 | Aliphatic Carbon |

| 38.98 | Aliphatic Carbon |

| 31.54 | Aliphatic Carbon |

| 27.95 | Aliphatic Carbon |

| 26.84 | Aliphatic Carbon |

| 22.69 | Aliphatic Carbon |

| 14.21 | Aliphatic Carbon |

Source: The Royal Society of Chemistry rsc.org

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of chemical compounds. It measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the elemental formula of a molecule based on its exact mass. The molecular formula of this compound is C₇H₆O₃, corresponding to a molecular weight of approximately 138.12 g/mol . alfa-chemistry.com HRMS can confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass, thereby distinguishing it from other potential isomers or compounds with the same nominal mass.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a robust method for the analysis of volatile and semi-volatile compounds. For less volatile compounds like dicarboxylic acids and their anhydrides, a derivatization step is often employed to increase their volatility and improve chromatographic performance. nih.gov Common derivatization methods include esterification or silylation. nih.gov

In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interaction with the stationary phase. As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound, allowing for its identification by comparison to spectral libraries. spectrabase.com This technique is widely used for the analysis of low-molecular-weight dicarboxylic acids in various matrices. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for quantifying trace levels of compounds in complex mixtures. researchgate.netrsc.org The method involves separating the analyte using liquid chromatography, followed by detection with a tandem mass spectrometer. The tandem MS setup (e.g., a triple quadrupole) allows for a specific analysis mode called Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

In an LC-MS/MS experiment, the first mass spectrometer (Q1) is set to select the precursor ion (the ionized molecule of this compound). This selected ion is then fragmented in a collision cell (q2), and a specific fragment ion (product ion) is monitored by the third mass spectrometer (Q3). This two-stage filtering process significantly reduces background noise and enhances selectivity and sensitivity, making LC-MS/MS a powerful tool for quantitative studies. nih.govresearchgate.net The technique has been successfully applied to the analysis of various dicarboxylic acids and their metabolites in complex biological and environmental samples. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy serves as a powerful tool for the qualitative identification and structural elucidation of this compound. The specific vibrational modes of the molecule, particularly those associated with the anhydride functional group, provide a unique spectral fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for the characterization of this compound. The analysis relies on the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides detailed information about the functional groups present in the molecule.

As an unsaturated cyclic anhydride, the most prominent features in the FTIR spectrum of this compound are the two carbonyl (C=O) stretching bands. spectroscopyonline.com These arise from the symmetric and asymmetric stretching vibrations of the coupled carbonyl groups within the five-membered ring. For unsaturated cyclic anhydrides, these bands typically appear at higher wavenumbers compared to their saturated counterparts. spectroscopyonline.com The asymmetric C=O stretching vibration results in a strong absorption band, which is characteristically more intense than the symmetric stretching band in cyclic anhydrides. spectroscopyonline.com Another key feature is the C-O-C stretching vibration of the anhydride group, which typically appears in the 1300-1000 cm⁻¹ region. spectroscopyonline.com The presence of a carbon-carbon double bond (C=C) in the cyclopentene ring will also give rise to a characteristic stretching vibration.

Detailed research on analogous cyclic anhydrides provides a basis for the expected spectral features. For instance, studies on maleic anhydride, another unsaturated cyclic anhydride, show a symmetric carbonyl stretching peak at 1853 cm⁻¹ and an asymmetric stretch at 1780 cm⁻¹. spectroscopyonline.com Research on the formation of six-membered cyclic anhydrides identified characteristic peaks at 1801 cm⁻¹ and 1763 cm⁻¹. kpi.ua Computational and experimental studies on 1,2,4-benzenetricarboxylic-1,2-anhydride further support the assignment of these characteristic vibrational frequencies. nih.gov

Table 1: Expected FTIR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity | Reference |

|---|---|---|---|

| Asymmetric Carbonyl (C=O) Stretch | 1780–1760 | Strong | spectroscopyonline.com |

| Symmetric Carbonyl (C=O) Stretch | 1860–1840 | Medium-Weak | spectroscopyonline.com |

| Alkene (C=C) Stretch | ~1640 | Medium | |

| Asymmetric C-O-C Stretch | 1300–1000 | Strong | spectroscopyonline.comkpi.ua |

This interactive table summarizes the primary infrared absorption frequencies anticipated for the title compound based on established data for similar structures.

Attenuated Total Reflectance (ATR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used in conjunction with FTIR spectroscopy that allows for the direct analysis of solid or liquid samples with minimal preparation. This method is particularly useful for obtaining high-quality spectra of this compound in its solid form. sigmaaldrich.comsigmaaldrich.com

In ATR-FTIR, the infrared beam is directed into a crystal of high refractive index (e.g., diamond or germanium). The beam undergoes total internal reflection at the crystal surface, creating a transient evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal. chemrxiv.orgnih.gov This interaction allows for the absorption of energy at specific frequencies, generating a spectrum that is typically very similar to a conventional transmission FTIR spectrum.

The application of ATR-FTIR has been demonstrated in monitoring the kinetics of reactions involving anhydrides. nih.gov For example, the technique can be used to follow the progress of anhydride hydrolysis or aminolysis by measuring the decrease in the intensity of the characteristic anhydride carbonyl peaks over time. chemrxiv.orgnih.gov In one study, the disappearance of an anhydride peak at 1793 cm⁻¹ was monitored to determine reaction rates. chemrxiv.org This demonstrates the utility of ATR-FTIR for quantitative studies and for assessing the stability of this compound under various conditions.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for separating it from starting materials, byproducts, or degradation products such as the corresponding dicarboxylic acid.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier method for the quantitative analysis and purity verification of non-volatile and thermally sensitive compounds like this compound. The technique separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

For the analysis of dicarboxylic anhydrides and their related acids, reversed-phase HPLC is commonly employed. cmes.orgresearchgate.netsielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Because anhydrides can be readily hydrolyzed to their corresponding dicarboxylic acids, HPLC methods must be carefully developed. cmes.org Sometimes, pre-column derivatization is performed, for instance by reacting the anhydride with an alcohol like methanol (B129727) to form a stable ester derivative, which can then be easily analyzed. cmes.org

A typical HPLC system for analyzing this compound would utilize a C18 column with a gradient elution mobile phase, such as a mixture of acetonitrile (B52724) and water, often with an acid modifier like trifluoroacetic acid to ensure good peak shape. cmes.orgsielc.com Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl chromophore in the anhydride allows for detection at low wavelengths (e.g., ~200-210 nm).

Table 2: Illustrative HPLC Method Parameters for Anhydride Analysis

| Parameter | Description | Reference |

|---|---|---|

| Column | Reversed-Phase C18 | cmes.org |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | cmes.orgsielc.com |

| Modifier | 0.5% Trifluoroacetic Acid | cmes.org |

| Flow Rate | 0.5 - 1.0 mL/min | sielc.com |

| Detection | UV at ~210 nm or 270 nm (post-derivatization) | cmes.orgsielc.com |

This interactive table presents a set of typical starting conditions for an HPLC analysis, derived from established methods for related dicarboxylic anhydrides.

Gas-Liquid Chromatography (GLC)

Gas-Liquid Chromatography (GLC), a subtype of gas chromatography, is a powerful technique for separating and analyzing volatile and thermally stable compounds. Given that this compound has a reported boiling point of 133-135 °C at 10 mmHg, GLC is a viable analytical method. sigmaaldrich.comsigmaaldrich.com In GLC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a liquid stationary phase coated on a solid support.

The separation is based on the differential partitioning of the analyte between the carrier gas and the liquid stationary phase. The choice of the stationary phase is critical for achieving separation. For compounds like dicarboxylic acid derivatives, polar capillary columns with stationary phases such as polyethylene (B3416737) glycol (e.g., Carbowax) are often effective. orgsyn.org

GLC analysis can provide information on the purity of this compound and can also be adapted for enantioselective analysis if chiral stationary phases (e.g., Chirasil-β-Dex) are used. researchgate.net This would be relevant for separating and quantifying potential stereoisomers. The detection is typically performed using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

Table 3: Representative Gas-Liquid Chromatography (GLC) Parameters

| Parameter | Description | Reference |

|---|---|---|

| Column | Capillary Column (e.g., PEG/Carbowax) | orgsyn.org |

| Carrier Gas | Helium or Nitrogen | |

| Injection | Split/Splitless | |

| Inlet Temperature | ~250 °C | |

| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) |

This interactive table outlines typical parameters for a GLC method suitable for the analysis of the title compound.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2,4-Benzenetricarboxylic-1,2-anhydride |

| This compound |

| Acetonitrile |

| Carbonyl |

| Maleic anhydride |

| Methanol |

Applications in Pharmaceutical and Biomedical Research

Design and Synthesis of Proline Mimetics and Derivatives

Proline is a unique proteinogenic amino acid due to its cyclic side chain, which imparts significant conformational rigidity to peptides. sigmaaldrich.com This structural feature is critical for the folding and function of many proteins and peptides. sigmaaldrich.commdpi.com Consequently, synthetic molecules that mimic the structure of proline, known as proline mimetics, are of great interest in drug design for creating peptides with enhanced stability, specific conformations, or improved biological activity. sigmaaldrich.commdpi.com The cyclopentene (B43876) ring, derived from 1-cyclopentene-1,2-dicarboxylic anhydride (B1165640), provides a rigid framework that can be used to construct these proline analogs. nih.govresearchgate.net

Thrombin is a key serine protease involved in the blood coagulation cascade, making it a prime target for anticoagulant drugs. nih.govclinpgx.org Direct thrombin inhibitors block the enzyme's catalytic activity. nih.gov Research into nonpeptidic thrombin inhibitors has explored replacing the amino acids of inhibiting peptides with isosteres to improve pharmacological properties. In one such effort, cyclopentene-1,2-dicarboxylic acid was used as a template to replace proline in the P2 position of a thrombin-inhibiting tripeptide (D-Phe-Pro-Arg). nih.gov This substitution, combined with other modifications, led to the synthesis of potent nonpeptidic thrombin inhibitors. nih.gov The X-ray crystal structure of one of the most potent compounds bound to thrombin provided valuable insights into the structure-activity relationship, confirming the utility of the cyclopentene scaffold in mimicking the proline residue. nih.gov

| Compound/Scaffold | Application | Key Finding |

| Cyclopentene-1,2-dicarboxylic acid | Proline mimetic in thrombin inhibitors | Successfully replaced proline in a tripeptide chain, leading to potent nonpeptidic thrombin inhibitors. nih.gov |

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1). nih.govyoutube.com By inhibiting DPP-4, the levels of active GLP-1 are increased, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby lowering blood glucose levels. youtube.comwikipedia.org This mechanism is the basis for a class of oral anti-diabetic drugs known as DPP-4 inhibitors or "gliptins". wikipedia.orgnih.gov

DPP-4 typically cleaves peptides after a proline or alanine (B10760859) residue. The unique structure of proline is therefore a key recognition element for the enzyme. The development of effective DPP-4 inhibitors often relies on creating molecules that can fit into the active site of the enzyme. Proline mimetics are thus highly relevant in the design of these inhibitors. The conformationally restricted scaffold provided by 1-cyclopentene-1,2-dicarboxylic anhydride and its derivatives makes it a candidate for developing such mimetics, aiming to create potent and selective DPP-4 inhibitors for the management of type 2 diabetes. nih.gov

| Enzyme Target | Therapeutic Area | Relevance of Proline Mimetics |

| Dipeptidyl Peptidase-4 (DPP-4) | Type 2 Diabetes | DPP-4 recognizes and cleaves peptides at proline residues. Proline mimetics derived from scaffolds like cyclopentene dicarboxylic acid can be used to design inhibitors that block the enzyme's active site. nih.govwikipedia.org |

The hepatitis C virus (HCV) relies on a protease enzyme, NS3/4A, to cleave the viral polyprotein into functional units, a process essential for viral replication. nih.govnih.gov Therefore, inhibiting the HCV NS3/4A protease is a primary strategy in the development of direct-acting antiviral (DAA) agents against HCV. nih.govi-base.info

Many HCV protease inhibitors are peptidomimetic, designed to mimic the natural substrate of the viral protease. Given that proline and its derivatives are crucial components in peptide structures for inducing specific turns and conformations, proline mimetics are valuable tools in the rational design of these inhibitors. The rigid cyclopentene framework derived from this compound can be incorporated into potential HCV protease inhibitors to confer conformational constraint, potentially leading to improved binding affinity and efficacy.

| Viral Target | Therapeutic Goal | Role of Proline Mimetics |

| HCV NS3/4A Protease | Inhibition of Hepatitis C Virus Replication | Designing peptidomimetic inhibitors that block the active site of the viral protease. Proline mimetics can introduce conformational rigidity, enhancing binding and inhibitory activity. nih.govnih.gov |

Exploration of Biological Activities of Cyclopentene Dicarboxylic Acid Scaffolds

The cyclopentene ring is a structural motif present in numerous bioactive natural products. researchgate.net Derivatives of cyclopentene dicarboxylic acid have been investigated for a range of biological activities, demonstrating the versatility of this chemical scaffold in biomedical research. researchgate.netnih.gov

Research has shown that compounds featuring a cyclopentene or dicarboxylic acid structure possess notable biological effects. researchgate.net For instance, various cyclopentenediones, which share the core cyclopentene ring, have demonstrated a broad spectrum of activities, including antibacterial, antifungal, and anti-inflammatory effects. researchgate.net

Antimicrobial Activity: Dicarboxylic acids and their derivatives have been explored as potential antimicrobial agents. Certain N-heterocyclic dicarboxylic acid derivatives have been shown to act as broad-spectrum inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to antibiotics. nih.gov By inhibiting these enzymes, such compounds can restore the effectiveness of existing antibiotics against resistant bacteria. nih.gov Other studies on different carboxylic acid derivatives have also reported varying levels of antibacterial and antifungal activity against a range of pathogens. mdpi.comnih.gov

Anti-inflammatory Activity: The cyclopentene scaffold is found in natural products with known anti-inflammatory properties. nih.gov For example, cyclopentenyl esters isolated from the inner bark of Tabebuia avellanedae were found to reduce the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in cell-based assays. nih.gov Similarly, very-long-chain dicarboxylic acids have been identified as endogenous anti-inflammatory lipids. nih.gov The structural features of cyclopentene dicarboxylic acid suggest its potential as a scaffold for developing new anti-inflammatory agents. mdpi.commdpi.com

| Biological Activity | Example Finding | Scaffold Relevance |

| Antimicrobial | N-heterocyclic dicarboxylic acid derivatives inhibit metallo-β-lactamases, overcoming bacterial resistance. nih.gov | The dicarboxylic acid functional group is key to the inhibitory activity. |

| Anti-inflammatory | Cyclopentenyl esters from natural sources reduce the production of inflammatory mediators like NO and PGE2. nih.gov | The cyclopentene ring is a core component of these bioactive molecules. |

The search for novel anticancer agents is a major focus of pharmaceutical research. Dicarboxylic acids and compounds containing cyclic scaffolds have shown promise in this area. For example, certain ferrocene (B1249389) derivatives containing carboxylic acid groups have demonstrated inhibitory activity against various human cancer cell lines. wikipedia.org In another study, a metal-organic framework based on a dicarboxylic acid ligand showed moderate inhibitory effects against several cancer cell lines, including lung, breast, and leukemia cells. nih.gov

Furthermore, endogenous very-long-chain dicarboxylic acids are being investigated for their potential chemopreventive properties, linked to their anti-inflammatory activity, as chronic inflammation is a known risk factor for cancer development. nih.gov The cyclopentene dicarboxylic acid scaffold, combining both the cyclic core and the dicarboxylic acid functionality, represents a structure of interest for the design and synthesis of new potential anticancer compounds. researchgate.netnih.gov

Enzyme Inhibition Studies Involving Acyl Transfer Mechanisms

Cyclic anhydrides, such as this compound, are reactive molecules that can participate in nucleophilic acyl substitution reactions, also known as acyl transfer reactions. libretexts.org This process involves the transfer of an acyl group from the anhydride to a nucleophile. In a biological context, the nucleophile is often a residue in the active site of an enzyme, leading to its acylation and subsequent inhibition.

The mechanism of enzyme inhibition by cyclic anhydrides often involves the formation of a tetrahedral intermediate, which is a high-energy transition state. libretexts.org Enzymes that are susceptible to this type of inhibition have evolved active site architectures, sometimes referred to as an "oxyanion hole," that can stabilize this intermediate, thereby facilitating the acyl transfer process. libretexts.org This stabilization is often achieved through hydrogen bonding interactions with amino acid residues in the active site. libretexts.org

A notable application of a related compound, cis-1,2-cyclopentanedicarboxylic anhydride, is in the synthesis of the hepatitis C virus (HCV) NS3/4A protease inhibitor, Telaprevir. rsc.org While the anhydride itself is a precursor, its use underscores the importance of the cyclopentane (B165970) ring structure in the design of enzyme inhibitors. The synthesis of Telaprevir highlights a highly efficient pathway that utilizes biocatalysis and multicomponent reactions. rsc.org

Recent research into enzyme mimicry has demonstrated acyl transfer catalysis within bifunctional organic cages. acs.orgnih.govnih.gov These synthetic systems can activate an acyl carrier, such as an anhydride, to form a covalent mixed-anhydride intermediate. acs.orgnih.govnih.gov This intermediate is then susceptible to nucleophilic attack, for instance, by an alcohol, leading to esterification. acs.orgnih.govnih.gov The catalytic efficiency of these cages is attributed to their ability to organize the transition state, similar to an enzyme's active site. acs.org

Interestingly, the reactivity of acyl carriers is influenced by their structure. For example, malonyl-CoA, which has a shorter carbon chain, is less reactive towards proteins compared to succinyl-CoA or glutaryl-CoA. This is because it cannot readily form the reactive cyclic anhydride intermediates that facilitate protein acylation over a wider pH range. wikipedia.org

Neuropharmacological Investigations of Related Bicyclic Dicarboxylic Acid Derivatives

The rigid, conformationally restricted scaffold of bicyclic dicarboxylic acids and their derivatives makes them valuable tools in neuropharmacological research, particularly in the study of excitatory amino acid receptors like the metabotropic glutamate (B1630785) (mGlu) receptors. By restricting the molecule's flexibility, researchers can design ligands that selectively target specific receptor subtypes.

Derivatives of bicyclo[3.1.0]hexane-2,6-dicarboxylic acid have been synthesized and evaluated as antagonists for the mGluR2 receptor. nih.gov Modifications at the C-3 position of the bicyclo[3.1.0]hexane ring have led to the discovery of potent and selective mGluR2 antagonists. nih.gov For instance, certain 3-alkoxy, 3-benzylthio, and 3-benzylamino derivatives have shown high affinity for the mGluR2 receptor with Ki values in the low nanomolar range and potent antagonist activity. nih.gov

The following table summarizes the in vitro pharmacological profile of selected 3-substituted-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid derivatives:

| Compound | mGluR2 Ki (nM) | mGluR2 Antagonist IC50 (nM) |

| 15ae (3-(3,4-dichlorobenzyloxy) derivative) | 2.51 | 34.21 |

| 15at ((1R,2S,5R,6R)-2-amino-3-(3,4-dichlorobenzylthio)-6-fluorobicyclo[3.1.0]hexane-2,6-carboxylic acid) | 1.96 | 13.34 |

| 15ba ((1R,2S,5R,6R)-2-amino-3-(N-(3,4-dichlorobenzylamino))-6-fluorobicyclo[3.1.0]hexane-2,6-carboxylic acid) | 3.29 | 35.96 |

Data sourced from a study on mGluR2 antagonists. nih.gov

Furthermore, conformationally restricted cyclopentenyl-glutamate analogues have been developed and studied for their activity at various mGlu receptor subtypes. acs.orgnih.gov An efficient method for preparing these analogues in a regioselective and diastereoselective manner has been established, allowing for the synthesis of optically active compounds. acs.orgnih.gov One such compound, (S)-2, has been identified as an agonist at the mGlu5 and mGlu2 receptors, with EC50 values of 18 µM and 45 µM, respectively. acs.orgnih.gov These analogues appear to be selective for metabotropic glutamate receptors over ionotropic receptors. acs.org

The synthesis of these conformationally restricted glutamate and glutamine derivatives can be achieved through methods like the carbonylation of orthopalladated phenylglycine derivatives. nih.gov This approach allows for the regioselective synthesis of these valuable neuropharmacological tools. nih.gov

While not directly related to neuropharmacology, it is worth noting that bicyclic α,ω-dicarboxylic acid derivatives have also been isolated from marine organisms. Six new cyclic fatty acid derivatives were discovered in a colonial tunicate of the family Polyclinidae, and some of these compounds exhibited mild cytotoxicity against a panel of human solid tumor cell lines. nih.gov

Environmental Research and Degradation Studies

Reactivity and Environmental Fate of Cyclic Anhydrides

Cyclic acid anhydrides are a class of organic compounds that exhibit notable reactivity, which dictates their fate and transport in the environment. fiveable.me As derivatives of dicarboxylic acids, their behavior is characterized by the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack. libretexts.org This reactivity is often enhanced in cyclic structures due to ring strain. fiveable.me

In aqueous environments and moist soil, the primary degradation pathway for cyclic anhydrides is rapid hydrolysis to form the corresponding dicarboxylic acid. inchem.org For instance, phthalic anhydride (B1165640) readily hydrolyzes to phthalic acid. inchem.org This process is significant as non-metal oxides, or acid anhydrides, react with water and can contribute to the formation of acid rain when they react with atmospheric water vapor. libretexts.org The general reaction involves the addition of water across the anhydride bond, leading to the formation of two carboxylic acid groups. libretexts.org

The environmental fate of these compounds is also influenced by their physical properties. With a low vapor pressure, a compound like phthalic anhydride is not expected to undergo significant volatilization from water or soil. inchem.org In the atmosphere, the fate of cyclic anhydrides is largely determined by their reaction with photochemically produced hydroxyl radicals. inchem.org While specific data on the environmental transport and distribution of many cyclic anhydrides is limited, their known chemical properties allow for predictions of their behavior. inchem.org The hydrolysis of the anhydride in biological media may not be a spontaneous event but rather an enzyme-catalyzed reaction. nih.gov

Cyclic anhydrides are considered reactive acylating agents. libretexts.orgwikipedia.org Their reactions with nucleophiles such as water, alcohols, and amines are fundamental to their environmental and biological interactions. libretexts.orgnih.gov The reaction with water or alcohols results in the formation of a carboxylic acid and an ester, respectively, transferring only one acyl group per molecule of anhydride. wikipedia.org

Analysis of Anhydrides in Atmospheric Particulate Matter

The presence of acid anhydrides in the atmosphere, often as components of particulate matter, is a subject of environmental monitoring due to their potential as respiratory sensitizers. nih.gov These compounds can enter the atmosphere from industrial sources or be formed through secondary atmospheric reactions. nih.gov

Various analytical methods have been developed for the detection and quantification of airborne anhydrides. Sampling techniques often involve solid sorbent tubes (such as Tenax, Amberlite XAD-2, and silica (B1680970) gel), glass-fiber filters, or collection in bubblers and impingers which sample the anhydride as its corresponding acid. inchem.orgnih.govpsu.edulu.se

Once collected, analysis is commonly performed using gas chromatography (GC) or high-performance liquid chromatography (HPLC). psu.edu GC methods frequently employ flame ionization detection (FID), electron-capture detection (ECD), or mass spectrometry (MS) for analysis. nih.govlu.se HPLC is often paired with ultraviolet (UV) detection. psu.edu For enhanced sensitivity and specificity, derivatization techniques are common. Anhydrides can be derivatized with reagents like pentafluorobenzyl bromide (PFBBr) for GC-MS analysis or di-n-butylamine (DBA) for liquid chromatography-mass spectrometry (LC-MS) analysis. psu.edulu.se

The following table summarizes the detection limits for various cyclic anhydrides using different analytical methodologies.

Table 1: Detection and Quantification of Airborne Cyclic Anhydrides

| Compound | Sampling Method | Analytical Technique | Derivatizing Agent | Detection Limit | Reference |

|---|---|---|---|---|---|

| Hexahydrophthalic anhydride (HHPA) | Tenax/XAD-2 | GC-FID | None | 0.1 µg/sample | lu.se |

| Methylhexahydrophthalic anhydride (MHHPA) | Bubbler | GC-MS | PFBBr | < 0.005 µg/sample | lu.se |

| Tetrahydrophthalic anhydride (THPA) | Bubbler | GC-MS | PFBBr | < 0.005 µg/sample | lu.se |

| Octenylsuccinic anhydride (OSA) | Tenax/XAD-2 | GC-FID | None | 0.1 µg/sample | lu.se |

| Methyltetrahydrophthalic anhydride (MTHPA) | Silica-gel tube | GC-ECD | None | Can quantify >1.0 µg/m³ for a 20-min sample | nih.gov |

| Various Anhydrides | Not specified | LC-MS (Negative ESI) | DBA | 10–30 fmol (instrumental) | psu.edu |

Cyclic anhydrides in the atmosphere can originate from direct industrial emissions where they are used in processes like the manufacturing of resins, plasticizers, and coatings. wikipedia.org Maleic anhydride, for example, is produced by the oxidation of benzene (B151609) or butane (B89635) and is used for industrial coatings. wikipedia.org

In addition to primary emissions, anhydrides can be formed through secondary atmospheric processes. Sulfuric anhydrides, for instance, can be generated from the cycloaddition reaction of sulfur trioxide (SO₃) with carboxylic acids. nih.gov These reactions have been found to be feasible in the gas phase and may play a role in new particle formation (NPF). nih.gov The resulting aromatic sulfuric anhydrides can interact with other atmospheric precursors like sulfuric acid and ammonia (B1221849), contributing to the formation and stability of atmospheric clusters. nih.gov Oxides of sulfur and nitrogen are well-known air pollutants that react with atmospheric water vapor to form acid rain, illustrating a major pathway for the environmental impact of acid anhydrides. libretexts.org

Development of Methods for Safe Handling and Environmental Remediation

Given the reactive nature of cyclic anhydrides, methods for their safe handling and potential environmental remediation are critical. libretexts.org Safe handling in industrial and laboratory settings requires avoiding contact with water, including atmospheric moisture, to prevent unintended hydrolysis and the creation of corrosive conditions. wikipedia.org

Environmental remediation strategies are largely based on the chemical reactivity of the anhydride group. In the case of a spill, hydrolysis to the less reactive dicarboxylic acid is the primary transformation. inchem.org While specific remediation technologies for cyclic anhydrides are not widely detailed in the literature, principles of chemical neutralization and degradation would apply. The inherent reactivity of the anhydride functionality means that in the presence of water or other nucleophiles, the compound will not persist in its original form for long periods. inchem.org The development of safe handling procedures is often linked to the sensitive air monitoring methods required to detect low concentrations, ensuring that exposure levels are kept to a minimum. nih.gov

Future Perspectives and Research Trajectories for 1 Cyclopentene 1,2 Dicarboxylic Anhydride

Emerging Synthetic Methodologies and Sustainable Chemistry Approaches

Future research is increasingly focused on developing greener and more efficient synthetic routes to cyclic anhydrides, moving away from harsh dehydrating agents. researchgate.net Sustainable approaches for the synthesis of 1-Cyclopentene-1,2-dicarboxylic anhydride (B1165640) and related compounds are being explored to minimize waste and energy consumption.

One promising strategy involves the catalytic dehydration of the corresponding dicarboxylic acid. Recent studies have shown that catalysts prepared in situ from inexpensive and robust materials like magnesium chloride (MgCl2) combined with dialkyl dicarbonates can facilitate the cyclization of dicarboxylic acids to their anhydrides under mild conditions with high yields. researchgate.net This method represents a significant improvement over traditional methods that often require acid-sensitive substrates and produce low yields. researchgate.net

Another area of interest is the development of one-pot processes that combine multiple reaction steps to improve efficiency and reduce waste. researchgate.net For instance, a tandem catalytic system could be designed to first synthesize the dicarboxylic acid from a renewable feedstock and then directly convert it to 1-Cyclopentene-1,2-dicarboxylic anhydride without isolating intermediates. Such integrated processes are a cornerstone of sustainable chemical manufacturing. researchgate.net

| Synthetic Approach | Catalyst/Reagent | Key Advantages |

| Catalytic Dehydration | MgCl2 and Dialkyl dicarbonates | High yield, mild conditions, robust, inexpensive. researchgate.net |

| Lewis Acid Catalysis | Metal-salen complexes | Quantitative yields, short reaction times. researchgate.net |

| Traditional Dehydration | Acyl halides, acetic anhydride | Established methods, but can have low yields for sensitive substrates. researchgate.net |

Advanced Catalyst Design for Selective Transformations

The development of advanced catalysts is crucial for unlocking the full synthetic potential of this compound. Research is directed towards designing catalysts that can selectively transform either the anhydride moiety or the carbon-carbon double bond.

Hydrogenation: Catalytic hydrogenation of the cyclopentene (B43876) ring is a key transformation. youtube.com While Raney nickel has been used for the hydrogenation of the related 1-cyclopentene-1,2-dicarboxylic acid to yield the cis-diacid, future research will focus on developing more selective and efficient heterogeneous catalysts. prepchem.com For example, ruthenium-on-carbon (Ru/C) catalysts have shown high efficacy in the hydrogenation of other cyclic ketones and diones, suggesting their potential applicability here. nih.gov The design of catalysts that can control the stereochemistry of the hydrogenation, leading to either cis or trans products, is a significant goal.

Tandem Catalysis: Tandem catalytic systems that can orchestrate multiple transformations in a single pot are highly desirable. For example, metal-salen complexes have been shown to catalyze both the cyclization of dicarboxylic acids to anhydrides and the subsequent alternating copolymerization of these anhydrides with epoxides. researchgate.net Applying this concept to this compound could provide a direct route to functional polyesters.

| Transformation | Catalyst Type | Potential Application |